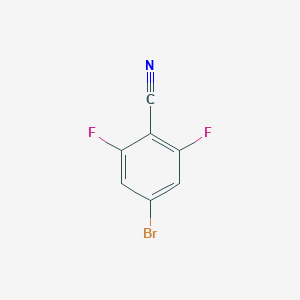

4-溴-2,6-二氟苯甲腈

描述

Synthesis Analysis

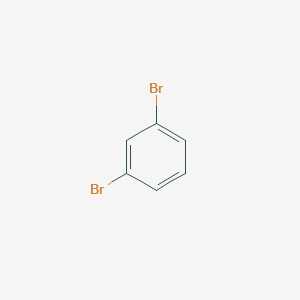

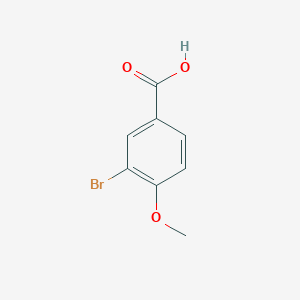

The synthesis of halogenated benzonitriles, including compounds similar to 4-Bromo-2,6-difluorobenzonitrile, involves strategies such as halodeboronation of aryl boronic acids. A method for the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using NaOMe as a catalyst demonstrates the versatility and effectiveness of halodeboronation reactions for synthesizing halogenated aromatic nitriles (Szumigala et al., 2004).

Molecular Structure Analysis

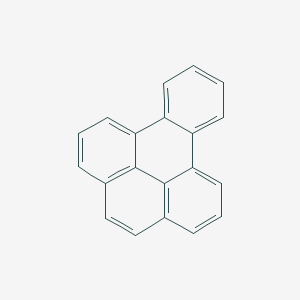

The molecular structure of halogenated benzonitriles, such as 4-Bromo-2,6-difluorobenzonitrile, has been a subject of interest due to the influence of halogen atoms on the aromatic ring. For example, the crystal structure of a closely related compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, reveals the rotational relationships between phenyl rings and how molecular interactions, such as aryl–perfluoroaryl stacking, influence the structural arrangement (Heckel et al., 2015).

科学研究应用

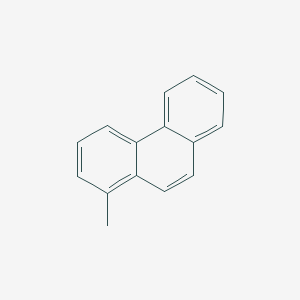

Plastic Bending and Helix Formation : Crystals of 4-Bromobenzonitrile demonstrate highly flexible plastic bending along two perpendicular faces, which results in twisting or helix formation under mechanical force. This property could have implications in materials science (Alimi et al., 2018).

Synthetic Methods and Applications : The synthesis of related compounds such as 3-bromo-4-isobutyloxyphenyl carbothioamide from 4-hydroxybenzonitrile indicates the potential for chemical applications in various fields (Wang et al., 2016). Additionally, the halodeboronation of aryl boronic acids for synthesizing 2-bromo-3-fluorobenzonitrile suggests applications in organic synthesis (Szumigala et al., 2004).

Molecular Geometry and Thermodynamics : A study on 4-Bromo-3-methylbenzonitrile (B3MBN) reveals similarities in molecular geometry and vibrational frequencies to acetone, suggesting potential applications in computational chemistry and thermodynamics (Shajikumar & Raman, 2018).

Benzonitrile Derivatives in Material Science : Multicyclic poly(benzonitrile ether)s based on isomeric difluorobenzonitriles show promise in various applications, including in pharmaceuticals and cosmetics (Kricheldorf et al., 2005).

Environmental Applications : The degradation of bromoxynil and related compounds under different conditions, including their transformation into less harmful substances, highlights environmental applications, particularly in pollution control (Knight et al., 2003).

Agricultural Applications : Transgenic plants expressing a bacterial detoxification gene have been developed to confer herbicide resistance against bromoxynil, a common commercial herbicide, demonstrating applications in agriculture and biotechnology (Stalker et al., 1988).

属性

IUPAC Name |

4-bromo-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHQWUAOIWRFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373631 | |

| Record name | 4-Bromo-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-difluorobenzonitrile | |

CAS RN |

123843-67-4 | |

| Record name | 4-Bromo-2,6-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

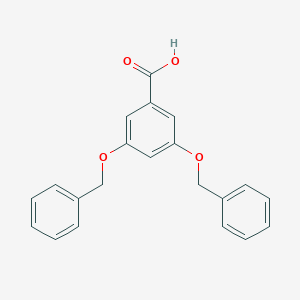

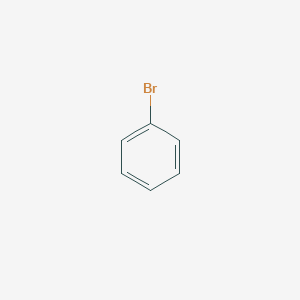

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

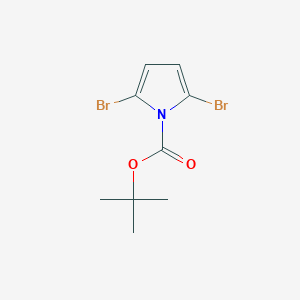

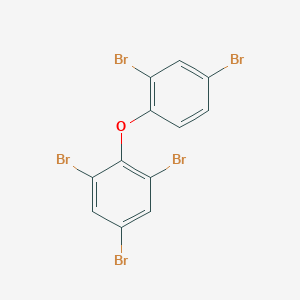

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)